[2-(7-fluoroquinazolin-4-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol
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Overview
Description
[2-(7-fluoroquinazolin-4-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol: is a complex organic compound that features a quinazoline ring fused with a cyclopentane ring and a pyrrole ring The presence of a fluorine atom on the quinazoline ring and a hydroxymethyl group on the pyrrole ring adds to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(7-fluoroquinazolin-4-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol typically involves multi-step organic synthesis The cyclopentane and pyrrole rings are then constructed through a series of cyclization reactions
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to minimize side reactions and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group.
Reduction: The quinazoline ring can be reduced under specific conditions to form dihydroquinazoline derivatives.
Substitution: The fluorine atom on the quinazoline ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of dihydroquinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology: In biological research, this compound can be used as a probe to study the interactions of quinazoline derivatives with biological macromolecules. Its fluorine atom can be used as a marker in various imaging techniques.
Medicine: The potential medicinal applications of this compound include its use as a precursor in the synthesis of pharmaceutical agents. Its unique structure may impart specific biological activities, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure can be exploited to create polymers or other advanced materials.
Mechanism of Action
The mechanism of action of [2-(7-fluoroquinazolin-4-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol involves its interaction with specific molecular targets. The quinazoline ring can interact with enzymes or receptors, potentially inhibiting their activity. The fluorine atom can enhance the binding affinity of the compound to its target, while the hydroxymethyl group can participate in hydrogen bonding interactions. These interactions can modulate various biological pathways, leading to the observed effects of the compound.
Comparison with Similar Compounds
Quinazoline derivatives: Compounds such as 4-aminoquinazoline and 2-methylquinazoline share the quinazoline core structure.
Fluorinated compounds: Compounds like 7-fluoroquinoline and 6-fluorobenzimidazole have similar fluorine substitution patterns.
Pyrrole derivatives: Compounds such as pyrrole-2-carboxylic acid and 1-methylpyrrole share the pyrrole ring structure.
Uniqueness: The uniqueness of [2-(7-fluoroquinazolin-4-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol lies in its fused ring system, which combines the structural features of quinazoline, cyclopentane, and pyrrole rings This unique combination imparts specific chemical and biological properties that are not observed in simpler compounds
Properties
IUPAC Name |
[2-(7-fluoroquinazolin-4-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-3a-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O/c17-12-3-4-13-14(6-12)18-10-19-15(13)20-7-11-2-1-5-16(11,8-20)9-21/h3-4,6,10-11,21H,1-2,5,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDAJQXWWBIUNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2(C1)CO)C3=NC=NC4=C3C=CC(=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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